13-Deoxydoxorubicin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

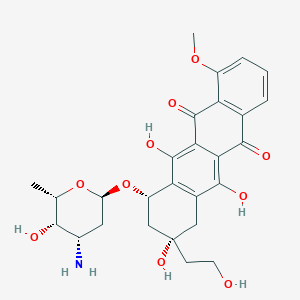

La 13-désoxydoxorubicine, également connue sous le nom de GPX-100, est un médicament anticancéreux anthracycline appartenant à la famille des antibiotiques antitumoraux. Sa structure est similaire à celle de la doxorubicine, mais elle ne possède pas le groupe carbonyle en position C-13. Cette modification est importante car elle réduit la cardiotoxicité généralement associée à la doxorubicine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 13-désoxydoxorubicine implique la réduction sélective de la doxorubicine. Le processus comprend généralement l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium dans des conditions contrôlées pour obtenir la réduction désirée en position C-13 .

Méthodes de production industrielle : La production industrielle de la 13-désoxydoxorubicine suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du composé. L'utilisation de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) est courante pour obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : La 13-désoxydoxorubicine subit plusieurs types de réactions chimiques, notamment :

Réduction : Catalysée par la réductase carbonyle, conduisant à la formation de métabolites réduits.

Oxydation : Implique la formation d'espèces réactives de l'oxygène, qui peuvent ensuite réagir avec les composants cellulaires.

Substitution : Réactions impliquant le remplacement de groupes fonctionnels, souvent facilitées par des agents nucléophiles.

Réactifs et conditions communs :

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium, et réductase carbonyle dans des conditions douces.

Oxydation : Oxygène moléculaire et flavoprotéine réductase en conditions aérobies.

Substitution : Agents nucléophiles tels que les amines et les thiols en conditions basiques.

Principaux produits formés :

Réduction : Formation de dérivés anthraquinoniques réduits.

Oxydation : Génération de radicaux hydroxyles et autres espèces réactives de l'oxygène.

Substitution : Formation de dérivés anthraquinoniques substitués.

4. Applications de la recherche scientifique

La 13-désoxydoxorubicine a un large éventail d'applications de recherche scientifique, notamment :

Biologie : Étudié pour ses interactions avec l'ADN et ses effets sur les processus cellulaires.

Médecine : Exploré comme agent anticancéreux potentiel avec une cardiotoxicité réduite par rapport à la doxorubicine.

5. Mécanisme d'action

La 13-désoxydoxorubicine exerce ses effets par plusieurs mécanismes :

Intercalation de l'ADN : Forme des complexes avec l'ADN en s'intercalant entre les paires de bases, perturbant la réplication et la transcription de l'ADN.

Inhibition de la topoisomérase II : Inhibe l'activité de la topoisomérase II en stabilisant le complexe ADN-topoisomérase II, empêchant la religation des brins d'ADN.

Génération d'espèces réactives de l'oxygène : Induit la formation d'espèces réactives de l'oxygène, conduisant à des dommages oxydatifs et à l'apoptose.

Composés similaires :

Doxorubicine : Une anthracycline largement utilisée avec une cardiotoxicité importante.

Daunorubicine : Une autre anthracycline avec des mécanismes d'action similaires mais des applications cliniques différentes.

Mitoxantrone : Un composé apparenté avec une structure différente mais des propriétés anticancéreuses similaires.

Unicité de la 13-désoxydoxorubicine : La 13-désoxydoxorubicine est unique en raison de sa cardiotoxicité réduite par rapport à la doxorubicine. Cela en fait un candidat prometteur pour la chimiothérapie, en particulier chez les patients atteints de maladies cardiaques préexistantes .

Applications De Recherche Scientifique

13-Deoxydoxorubicin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reduction and oxidation reactions of anthraquinones.

Biology: Investigated for its interactions with DNA and its effects on cellular processes.

Medicine: Explored as a potential anticancer agent with reduced cardiotoxicity compared to doxorubicin.

Industry: Utilized in the development of novel drug delivery systems, including liposomal formulations.

Mécanisme D'action

13-Deoxydoxorubicin exerts its effects through several mechanisms:

DNA Intercalation: Forms complexes with DNA by intercalating between base pairs, disrupting DNA replication and transcription.

Topoisomerase II Inhibition: Inhibits the activity of topoisomerase II by stabilizing the DNA-topoisomerase II complex, preventing the religation of DNA strands.

Reactive Oxygen Species Generation: Induces the formation of reactive oxygen species, leading to oxidative damage and apoptosis.

Comparaison Avec Des Composés Similaires

Doxorubicin: A widely used anthracycline with significant cardiotoxicity.

Daunorubicin: Another anthracycline with similar mechanisms of action but different clinical applications.

Mitoxantrone: A related compound with a different structure but similar anticancer properties.

Uniqueness of 13-Deoxydoxorubicin: this compound is unique due to its reduced cardiotoxicity compared to doxorubicin. This makes it a promising candidate for cancer therapy, particularly in patients with pre-existing heart conditions .

Propriétés

| As an anthracycline, GPX-100 has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: GPX-100 forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes. | |

Numéro CAS |

628290-43-7 |

Formule moléculaire |

C27H31NO10 |

Poids moléculaire |

529.5 g/mol |

Nom IUPAC |

(7S,9R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H31NO10/c1-11-22(30)14(28)8-17(37-11)38-16-10-27(35,6-7-29)9-13-19(16)26(34)21-20(24(13)32)23(31)12-4-3-5-15(36-2)18(12)25(21)33/h3-5,11,14,16-17,22,29-30,32,34-35H,6-10,28H2,1-2H3/t11-,14-,16-,17-,22+,27-/m0/s1 |

Clé InChI |

RGVRUQHYQSORBY-JIGXQNLBSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O |

SMILES isomérique |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O |

| 628290-43-7 | |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

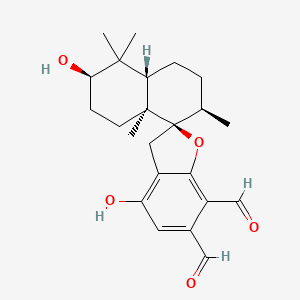

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,3R,13S,14S,17S,18R,19R,20S,21S,23S,24R,25S)-18,19,21,24-tetraacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15,22-trioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B1242087.png)

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6S,7S)-2-carboxy-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1242091.png)

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B1242092.png)

![2-(6-Chloro-9-methyl-2,3-dioxo-1,4-dihydroindeno[2,3-b]pyrazin-9-yl)acetic acid](/img/structure/B1242096.png)

![3-benzyl-5-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B1242100.png)

![N-(1-adamantyl)-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]methanimine;dihydrochloride](/img/structure/B1242101.png)